molecular formula C10H9NO3 B8598672 6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde

6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde

Cat. No.: B8598672
M. Wt: 191.18 g/mol
InChI Key: OHDGONZJRTZBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde is a useful research compound. Its molecular formula is C10H9NO3 and its molecular weight is 191.18 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H9NO3

Molecular Weight

191.18 g/mol

IUPAC Name

6-methoxy-3-methyl-1,2-benzoxazole-7-carbaldehyde

InChI

InChI=1S/C10H9NO3/c1-6-7-3-4-9(13-2)8(5-12)10(7)14-11-6/h3-5H,1-2H3

InChI Key

OHDGONZJRTZBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC2=C1C=CC(=C2C=O)OC

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of commercially available 3-methylbenzo[d]isoxazol-6-ol (1.125 g; 7.54 mmol) in acetic acid (22.5 ml) was added hexamethylenetetramine (4.500 g; 32.09 mmol), and the resulting mixture was heated over a steam-bath for 6 h. The resulting hot mixture was then treated with 6 M aq. HCl (20 ml), and the heating was continued for 30 min. The solid obtained on dilution of the reaction mixture was filtered, and recrystallised from aq. MeOH to give the desired 6-hydroxy-3-methylbenzo[d]isoxazole-7-carbaldehyde as a yellow solid. LC-MS (conditions D): tR=0.79 min.; [M+H]+: 177.98 g/mol.
Quantity
1.125 g
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step One
Quantity
22.5 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A mixture of 6-hydroxy-3-methylbenzo[d]isoxazole-7-carbaldehyde (437 mg; 2.46 mmol) and K2CO3 (409 mg; 2.96 mmol) in anh. acetone (21 ml) was treated with dimethyl sulfate (373 mg; 2.96 mmol), and the resulting mixture was heated to 60° C., under nitrogen, for 1.5 h. After cooling to rt, the resulting reaction mixture was filtered, and the filtrate was concentrated to dryness under reduced pressure. DCM was added, and the mixture was washed successively with 1 M aq. NH4OH, water, and brine. The organic layer was dried over anh. MgSO4, filtered, and concentrated to dryness under reduced pressure to give 6-methoxy-3-methylbenzo[d]isoxazole-7-carbaldehyde as an orange solid. LC-MS (conditions A): tR=0.53 min.; [M+H]+: 192.12 g/mol.
Quantity
437 mg
Type
reactant
Reaction Step One
Name
Quantity
409 mg
Type
reactant
Reaction Step One
Quantity
21 mL
Type
solvent
Reaction Step One
Quantity
373 mg
Type
reactant
Reaction Step Two

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